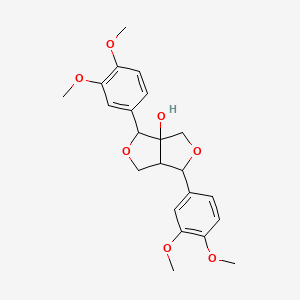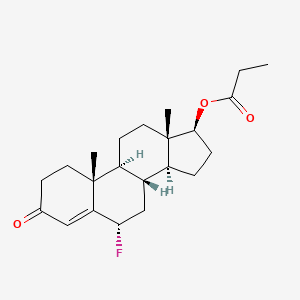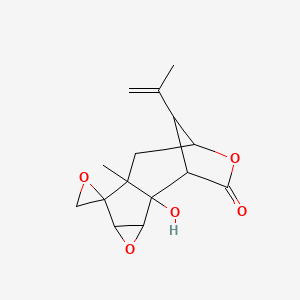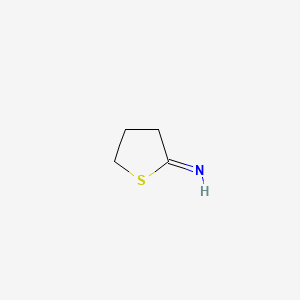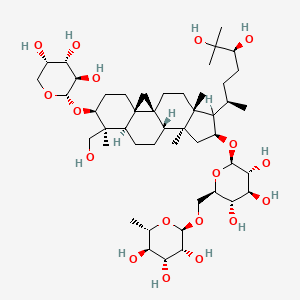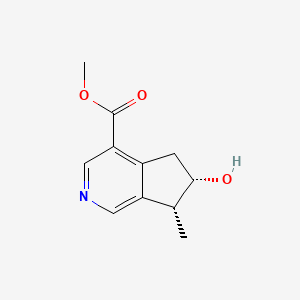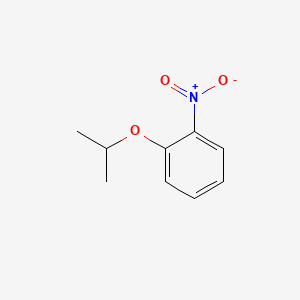
2-异丙氧基硝基苯
概述
描述
2-Isopropoxynitrobenzene, also known as 2-Isopropoxynitrobenzene, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropoxynitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropoxynitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合物合成
2-异丙氧基硝基苯已用于聚合物合成,特别是在 TiCl4 催化的准活性聚异丁烯聚合的末端淬火中。这些聚合中的烷氧基苯/链端摩尔比在 2.5-4 的范围内,表明 2-异丙氧基硝基苯在此过程中起着重要作用。该研究发现有效的烷氧基苯淬灭剂,包括异丙氧基苯,表明其在创建具有特定性质和应用的聚合物中的用途 (Morgan, Martínez-Castro, & Storey, 2010)。
环境应用
在环境领域,2-异丙氧基硝基苯在污染物的降解中发挥作用。一项研究调查了使用矿物施维特曼石作为非均相催化剂在类芬顿反应中硝基苯的降解。降解过程有效,硝基酚被确认为主要转化产物。这表明 2-异丙氧基硝基苯和相关化合物可以参与环境修复过程 (Duan 等人,2016)。
化学合成
一项关于反式偶氮苯和 2-异丙氧基-4-硝基苯甲酸高产率合成的研究强调了温度和碱浓度对合成过程的影响。这项研究展示了 2-异丙氧基硝基苯在有机合成中的应用,特别是在形成各种化合物中 (Nué-Martínez, Alkorta, & Dardonville, 2021)。
分析化学
在分析化学中,2-异丙氧基硝基苯已用于硝基苯降解的研究。探索了在合成废水中用 Fe0 还原硝基苯的连续系统,其中 2-异丙氧基硝基苯可能是降解途径的组成部分。这突出了其在环境监测和废水处理分析方法中的潜在作用 (Mantha 等人,2001)。
安全和危害
作用机制
Target of Action
Similar compounds such as nitrobenzene have been known to interact with various cellular components, including proteins and dna .
Mode of Action
It’s known that nitrobenzene, a related compound, undergoes reduction processes in the body, transforming into various intermediates . It’s plausible that 2-Isopropoxynitrobenzene might undergo similar transformations, interacting with its targets and causing changes at the molecular level.
Biochemical Pathways
For instance, the nitrobenzene pathway links the reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .
Pharmacokinetics
Pharmacokinetic studies on related compounds suggest that these substances can exhibit high interindividual variability, which can be influenced by factors such as crystal size, product formulation, and dose .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Isopropoxynitrobenzene. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
生化分析
Biochemical Properties
2-Isopropoxynitrobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction between 2-Isopropoxynitrobenzene and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 2-Isopropoxynitrobenzene can form complexes with certain proteins, affecting their structural conformation and function.
Cellular Effects
2-Isopropoxynitrobenzene has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Isopropoxynitrobenzene has been shown to alter the expression of genes involved in oxidative stress responses and inflammatory pathways . This compound can also affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-Isopropoxynitrobenzene involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 2-Isopropoxynitrobenzene can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in alterations in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isopropoxynitrobenzene can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Isopropoxynitrobenzene is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 2-Isopropoxynitrobenzene in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Isopropoxynitrobenzene vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress . At higher doses, 2-Isopropoxynitrobenzene can exhibit toxic effects, including cellular damage, inflammation, and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
2-Isopropoxynitrobenzene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo biotransformation through reduction and oxidation reactions, leading to the formation of metabolites such as aminophenols and nitrophenols . These metabolites can further participate in metabolic pathways, influencing metabolic flux and the levels of other metabolites. The interactions of 2-Isopropoxynitrobenzene with metabolic enzymes can modulate the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 2-Isopropoxynitrobenzene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 2-Isopropoxynitrobenzene can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in certain organs, such as the liver and kidneys, due to their roles in metabolism and excretion.
Subcellular Localization
The subcellular localization of 2-Isopropoxynitrobenzene is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, depending on the presence of targeting sequences . The localization of 2-Isopropoxynitrobenzene within these compartments can affect its activity and function, as well as its interactions with other biomolecules. For example, its presence in the mitochondria may influence mitochondrial metabolism and energy production.
属性
IUPAC Name |
1-nitro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGURTOHWDPSBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192032 | |
| Record name | 2-Isopropoxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38753-50-3 | |
| Record name | 1-(1-Methylethoxy)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38753-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropoxynitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropoxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


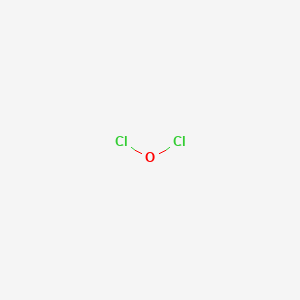
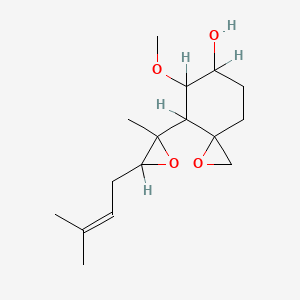
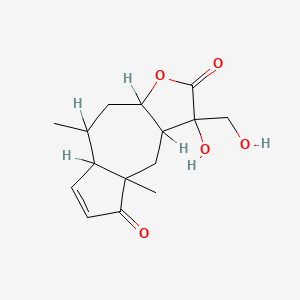

![(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1205326.png)
